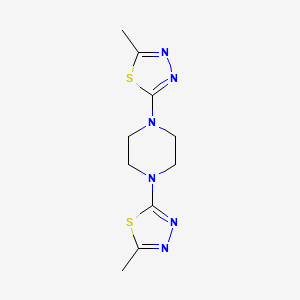![molecular formula C23H25NO B5011976 {2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanol](/img/structure/B5011976.png)
{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanol, also known as Diphenhydramine, is a chemical compound that belongs to the class of antihistamines. It is widely used as a medication to treat allergies, motion sickness, insomnia, and other medical conditions. Diphenhydramine is also used in scientific research for its unique properties that make it an effective tool in various fields.
作用机制
{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline works by blocking the action of histamine at H1 receptors in the body. This results in a decrease in the symptoms of allergies, such as itching, swelling, and runny nose. {2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline also has sedative effects due to its ability to cross the blood-brain barrier and bind to H1 receptors in the brain.
Biochemical and Physiological Effects:
{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline has been shown to have a wide range of biochemical and physiological effects. It has been found to affect the levels of various neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine. {2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline has also been shown to have anticholinergic effects, which can lead to dry mouth, blurred vision, and constipation.
实验室实验的优点和局限性
{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline has several advantages as a tool in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. {2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline is also easy to administer and has a well-established safety profile. However, there are some limitations to its use in laboratory experiments. {2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline has a short half-life and can be rapidly metabolized, which can make it difficult to maintain a consistent level of the drug in the body. Additionally, diphenhydramine can have non-specific effects on other receptors in the body, which can complicate data interpretation.
未来方向
There are several future directions for research involving diphenhydramine. One area of interest is the development of new antihistamines that have fewer side effects than diphenhydramine. Another area of research is the use of diphenhydramine in the treatment of neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, diphenhydramine has potential applications in the field of cancer research, as it has been shown to have anti-tumor effects in some studies. Further research is needed to explore these potential applications and to better understand the mechanisms of action of diphenhydramine.
合成方法
{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline is synthesized through the reaction of benzhydryl chloride and 2-dimethylaminoethanol in the presence of a base. The reaction produces a white crystalline powder that is further purified through recrystallization. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学研究应用
{2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline has been extensively studied for its various applications in scientific research. It has been used as a tool to study the effects of histamine and other neurotransmitters on the central nervous system. {2-[1-(dimethylamino)ethyl]phenyl}(diphenyl)methanoline has also been used as a model compound to study the pharmacokinetics and pharmacodynamics of antihistamines.
属性
IUPAC Name |
[2-[1-(dimethylamino)ethyl]phenyl]-diphenylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO/c1-18(24(2)3)21-16-10-11-17-22(21)23(25,19-12-6-4-7-13-19)20-14-8-5-9-15-20/h4-18,25H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQPCBJQWBPSDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[({2-[(N,N-diethylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thien-3-yl}carbonyl)amino]benzoate](/img/structure/B5011899.png)
![1-[3-(4-chloro-3,5-dimethylphenoxy)propyl]pyrrolidine](/img/structure/B5011901.png)
![1-(4-fluorophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B5011905.png)
![5-[(1,2-dimethyl-1H-indol-3-yl)methylene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5011912.png)
![1-[3-({3-[(3-fluorophenyl)amino]-1-piperidinyl}carbonyl)phenyl]-2-imidazolidinone](/img/structure/B5011939.png)
![1-(4-{4-[2-(allyloxy)benzyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5011946.png)

![ethyl 4-(aminocarbonyl)-3-methyl-5-[(2-phenylbutanoyl)amino]-2-thiophenecarboxylate](/img/structure/B5011963.png)
![methyl 4-({[(2-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5011964.png)

![2-(4-biphenylyl)-2-oxoethyl 4-[(4-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B5011973.png)
![diethyl 5-[(5-bromo-2-methoxybenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B5011979.png)
![(4-{[(5-isopropyl-2-methylcyclohexyl)oxy]carbonyl}-5-methyl-2-oxo-2,3-dihydro-1H-pyrrol-3-yl)acetic acid](/img/structure/B5011982.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-2-naphthylbenzamide](/img/structure/B5011985.png)